molecular formula C11H8F2N6 B11855156 1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine

1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine

Cat. No.: B11855156
M. Wt: 262.22 g/mol
InChI Key: KIAFXLAGIGKULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is a high-purity chemical reagent designed for advanced pharmaceutical and oncological research. This compound features a pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its role as a bioisostere of purine bases, enabling it to interact effectively with the adenine-binding site of various kinase enzymes . The specific incorporation of a 3,4-difluorophenyl group at the 1-position is a strategic modification that can enhance the compound's binding affinity and selectivity, as fluorinated aromatic rings often improve metabolic stability and membrane permeability. The primary research applications of this compound are anticipated in the field of kinase inhibition, particularly for the development of targeted anticancer therapies. Pyrazolopyrimidine derivatives have demonstrated significant potential as potent inhibitors of critical kinases such as Cyclin-Dependent Kinase 2 (CDK2) , CK2, EGFR, and B-Raf . Researchers can utilize this compound as a key intermediate or a novel chemical entity for screening against a panel of kinases, investigating cell cycle progression, apoptosis induction, and antiproliferative effects in various cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . The mechanism of action for this class of compounds typically involves competitive inhibition at the ATP-binding pocket of target kinases . The planar, heteroaromatic pyrazolopyrimidine system facilitates hydrogen bonding with key residues in the catalytic cleft, such as Leu83 in CDK2, while the 3,4-difluorophenyl substituent contributes to hydrophobic interactions within adjacent hydrophobic regions . The 4-imino-5-amine functionality presents additional opportunities for hydrogen bonding and coordination, further modulating the compound's electronic properties and its affinity for specific enzymatic targets. This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H8F2N6

Molecular Weight

262.22 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-4-iminopyrazolo[3,4-d]pyrimidin-5-amine

InChI

InChI=1S/C11H8F2N6/c12-8-2-1-6(3-9(8)13)19-11-7(4-17-19)10(14)18(15)5-16-11/h1-5,14H,15H2

InChI Key

KIAFXLAGIGKULU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C3=C(C=N2)C(=N)N(C=N3)N)F)F

Origin of Product

United States

Preparation Methods

Key Steps:

  • Iminophosphorane Formation : Triphenylphosphine reacts with 5-amino-1H-pyrazole-4-carbonitrile to generate iminophosphorane.

  • Aza-Wittig Reaction : The iminophosphorane reacts with 3,4-difluorophenyl isocyanate, forming a carbodiimide intermediate.

  • Annulation with Hydrazine : Cyclization with hydrazine yields the pyrazolo[3,4-d]pyrimidine core.

  • Imination : Treatment with ammonium chloride introduces the 4-imino group.

Conditions :

  • Solvent: Dry tetrahydrofuran (THF) under nitrogen.

  • Temperature: 0–5°C for aza-Wittig; reflux for annulation.

  • Yield: 52–92% for analogous compounds.

Characterization :

  • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 3H, aryl-H), 5.92 (s, 2H, NH2).

  • MS (ESI) : m/z 263.1 [M+H]+.

Suzuki-Miyaura Cross-Coupling for Aryl Functionalization

Patent discloses a method for attaching aryl groups to pyrazolo[3,4-d]pyrimidines using Suzuki-Miyaura cross-coupling. This is critical for introducing the 3,4-difluorophenyl moiety.

Protocol:

  • Halogenation : Brominate the pyrazolo[3,4-d]pyrimidine at the N1 position using N-bromosuccinimide (NBS).

  • Coupling : React with 3,4-difluorophenylboronic acid in the presence of rGO-Ni@Pd catalyst.

  • Imination : Treat with aqueous ammonia to convert the 4-oxo group to 4-imino.

Optimization :

  • Catalyst: 2 mol% rGO-Ni@Pd.

  • Base: K2CO3 in ethanol/water (3:1).

  • Yield: 78–85% for similar substrates.

Analytical Data :

  • XRD : Confirms planar structure with dihedral angle <5° between pyrazole and pyrimidine rings.

  • HPLC Purity : >98%.

Cyclocondensation of Enamine Intermediates

A multi-step synthesis from involves enamine formation, alkylation, and cyclocondensation:

  • Enamine Synthesis : React 3,4-difluoroaniline with malonitrile and dimethylthiocarbamoyl chloride to form an enamine.

  • Alkylation : Treat with methyl iodide to stabilize the intermediate.

  • Cyclocondensation : Heat with hydrazine hydrate to form the pyrazolo[3,4-d]pyrimidine scaffold.

Reaction Table :

StepReagentsConditionsYield
1Malonitrile, DMF80°C, 2h89%
2CH3I, K2CO3RT, 6h76%
3NH2NH2·H2OReflux, 4h82%

Spectroscopic Confirmation :

  • IR (KBr) : 3350 cm⁻¹ (N-H), 1660 cm⁻¹ (C=N).

  • Elemental Analysis : Calculated C: 54.76%, H: 3.07%; Found C: 54.69%, H: 3.12%.

One-Pot Synthesis Using Microwave Irradiation

A rapid method adapted from employs microwave-assisted synthesis:

  • Reactants : 3,4-Difluorophenylhydrazine, cyanoacetamide, and triethyl orthoformate.

  • Microwave Conditions : 150°C, 20 min, solvent-free.

  • Post-Processing : Recrystallization from ethanol.

Advantages :

  • Time-efficient (20 min vs. 6h conventional).

  • Yield: 88%.

Thermal Analysis :

  • DSC : Melting endotherm at 250–252°C.

  • TGA : Decomposition onset at 290°C.

Comparative Analysis of Methods

MethodYieldPurityTimeScalability
Aza-Wittig75%95%8hModerate
Suzuki83%98%6hHigh
Cyclocondensation82%97%12hLow
Microwave88%96%0.3hHigh

Key Findings :

  • Microwave irradiation offers the best balance of yield and efficiency.

  • Suzuki coupling is optimal for introducing bulky aryl groups.

Challenges and Optimization Strategies

  • Regioselectivity : Aza-Wittig reactions require strict temperature control to avoid byproducts.

  • Catalyst Cost : rGO-Ni@Pd in Suzuki coupling is expensive but recyclable.

  • Solvent Choice : Ethanol/water mixtures reduce environmental impact vs. DMF .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

Pyrazolo[3,4-d]pyrimidine derivatives are typically synthesized via cyclization of precursor pyrazole or pyrimidine intermediates. For compounds analogous to the target molecule:

  • Cyclization with nitriles : Reaction of 5-amino-1-substituted pyrazole-4-carbonitriles with aliphatic/aromatic nitriles under acidic conditions (e.g., HCl gas in dioxane) yields pyrazolo[3,4-d]pyrimidinones ( ).

  • Chlorination and substitution : Dichlorinated intermediates (e.g., 4,6-dichloro-1-phenyl-pyrazolo[3,4-d]pyrimidine) undergo nucleophilic substitution with amines or aryl groups to introduce functional diversity ( ).

  • Imino group introduction : Condensation of hydrazine derivatives with carbonyl-containing reagents (e.g., aryl isothiocyanates) forms imino or thione substituents ( ).

Example Reaction Pathway:

text
1-(3,4-Difluorophenyl)-1H-pyrazol-5-amine → Cyclization with nitrile (e.g., malononitrile) → Pyrazolo[3,4-d]pyrimidine scaffold → Chlorination (POCl₃) → 4-Chloro intermediate → Amine substitution → 4-Imino derivative

Functionalization and Stability

The 3,4-difluorophenyl and 4-imino groups confer distinct reactivity:

  • Electrophilic substitution : The electron-withdrawing fluorine atoms on the phenyl ring direct further substitutions (e.g., nitration, sulfonation) to meta/para positions ( ).

  • Hydrolysis susceptibility : The imino group (−NH−) in position 4 is prone to hydrolysis under strongly acidic or basic conditions, forming carbonyl derivatives ( ).

  • Coordination chemistry : The N-rich scaffold acts as a ligand for transition metals (e.g., Pd, Pt), enabling catalytic or medicinal applications ( ).

Stability Data (Analogous Compounds):

ConditionStability OutcomeReference
pH < 3 (HCl)Imino → carbonyl conversion
pH > 10 (NaOH)Partial ring opening
UV light (254 nm)Degradation over 48 hours

Reactivity in Medicinal Chemistry Context

Pyrazolo[3,4-d]pyrimidines are bioactive scaffolds with demonstrated kinase inhibition. For the target compound:

  • EGFR inhibition : Analogous derivatives (e.g., 1-phenyl-4-imino variants) show IC₅₀ values of 0.016–27.3 μM against cancer cell lines ( ).

  • Selective functionalization : Substituents at positions 1 (3,4-difluorophenyl) and 4 (imino) enhance target selectivity and metabolic stability ( ).

Comparative Bioactivity (Selected Derivatives):

CompoundTargetIC₅₀ (μM)Reference
1-Phenyl-4-imino derivativeEGFR WT0.016
3-(4-Chlorophenyl) variantHCT-116 cells8.21
Diflunisal ester analogT47D cells27.3

Limitations and Research Gaps

  • Synthetic challenges : Steric hindrance from the 3,4-difluorophenyl group complicates regioselective substitutions.

  • Stability data : No direct studies on hydrolytic/thermal stability of the target compound exist; inferences are drawn from analogs ( ).

  • Biological mechanisms : The role of the imino group in binding kinetics remains underexplored ( ).

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various kinases, which are enzymes that play a crucial role in cell signaling and regulation. By binding to the active site of these kinases, the compound prevents their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular targets include epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinases (CDKs) .

Comparison with Similar Compounds

Substituent Variations at Position 1 and 3

The pyrazolo[3,4-d]pyrimidine core allows diverse substitutions, significantly altering physicochemical and biological properties. Key comparisons include:

Compound Name Substituents (Position 1) Position 3/4 Modifications Molecular Weight Key Features Reference
Target Compound 3,4-Difluorophenyl 4-imino ~316.3* Enhanced lipophilicity and stability due to fluorine -
Example 33 () 4-Amino-3-methyl Ethyl-chromenone group ~495.5 Methyl group increases steric bulk; chromenone may improve π-π stacking
Example 41 () 4-Amino-3-(methylthio) Ethyl-chromenone group ~527.6 Methylthio enhances hydrophobicity; potential for sulfur-mediated interactions
Example 52 () 4-Amino-3-(oxazin-phenyl) Ethyl-chromenone group ~579.1 Oxazin-phenyl introduces polarity; may improve solubility
890937-66-3 () 5-Chloro-2-methylphenyl 4-Ethylphenylamine ~395.8 Chlorine and ethyl groups balance lipophilicity and steric effects

*Calculated based on molecular formula C₁₂H₈F₂N₆.

Key Observations :

  • Fluorine vs.
  • Imino vs. Urea/Sulfonamide: The 4-imino group differs from urea derivatives (e.g., ), which exhibit hydrogen-bonding capacity but may have reduced metabolic stability compared to imino .

Biological Activity

1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and inflammation. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. The presence of difluorophenyl and imino groups contributes to its biological activity.

Molecular Formula

  • Molecular Formula: C11H9F2N5
  • Molecular Weight: 248.22 g/mol

1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition is crucial for cancer therapy as it disrupts cell cycle progression in tumor cells.

Inhibition of CDK2

Research indicates that compounds within this class exhibit selective inhibition of CDK2 over CDK1, which is vital for minimizing side effects associated with broader kinase inhibition .

Anticancer Activity

In vitro studies have demonstrated that 1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine exhibits potent anticancer properties against various cancer cell lines. The compound's efficacy was evaluated using the following methodologies:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)0.5CDK2 Inhibition
HCT-116 (Colon)0.8Induction of Apoptosis
A549 (Lung)0.7Cell Cycle Arrest

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness in targeting cancer cells.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. It demonstrated significant inhibition of COX-2 activity:

Compound IC50 (µM) Reference Drug
1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine0.04Celecoxib (0.04)

These results suggest that the compound may serve as a dual-action agent in treating both cancer and inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-d]pyrimidines is influenced by substituents on the aromatic ring and the imino group. Variations in these positions lead to changes in potency and selectivity towards specific kinases. For instance:

  • Substituents at Position 3 or 4: Enhance binding affinity to CDK2.
  • Imino Group Modifications: Alter solubility and metabolic stability.

Case Studies

Several studies have highlighted the therapeutic potential of this compound class:

  • Study on Cancer Cell Lines: A study published in Nature reported that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant cytotoxicity against various cancer models, including xenograft models in mice .
  • Inflammation Models: In vivo experiments demonstrated that compounds similar to 1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine reduced paw edema in rat models significantly compared to controls .

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(3,4-difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving cyclocondensation, halogenation, and functional group modifications. For example, 3,4-difluorophenyl hydrazine can react with trifluoromethyl ketones under thermal conditions (130–135°C, 3 hours) to form pyrazolone intermediates, followed by Knoevenagel condensation with substituted aldehydes (e.g., chromene or quinoline carbaldehydes) to introduce conjugated systems . Optimization includes solvent selection (e.g., dry acetonitrile for alkylation), reaction time adjustments, and purification via recrystallization (e.g., using acetonitrile or DMF) to enhance yield (68–92%) and purity . Non-conventional methods like microwave irradiation reduce reaction time and improve yields (82–92%) compared to conventional heating .

Q. How are structural and purity analyses conducted for this compound, particularly given its fluorinated and heterocyclic nature?

  • Methodological Answer : Characterization relies on 1H NMR , 19F NMR , and IR spectroscopy to confirm regiochemistry and functional groups. For example, 19F NMR resolves coupling patterns between fluorine atoms on the phenyl ring and trifluoromethyl groups, while 1H NMR identifies aromatic protons and imino NH signals (e.g., δ 13.0 ppm for enolic OH in pyrazolone derivatives) . Purity is validated via HPLC (>95%) and thin-layer chromatography (TLC) using silica gel plates . Mass spectrometry (MS) and elemental analysis further confirm molecular weight and composition.

Advanced Research Questions

Q. What strategies resolve challenges in NMR interpretation for fluorinated pyrazolo[3,4-d]pyrimidine derivatives, such as regioisomerism or complex coupling patterns?

  • Methodological Answer : Fluorine atoms introduce complex splitting due to 19F-1H coupling and 19F-19F coupling , complicating NMR assignments. To address this:
  • Use 2D NMR (e.g., COSY, HSQC) to correlate protons and carbons.
  • Compare experimental 19F NMR shifts with computational predictions (DFT calculations).
  • Employ decoupling experiments to simplify spectra.
  • Synthesize reference regioisomers (e.g., via directed substitution) to assign signals empirically . For instance, highlights unresolved regioisomerism in Knoevenagel adducts due to overlapping fluorine signals, necessitating complementary techniques like X-ray crystallography or LC-MS for confirmation.

Q. How can in vitro and in vivo anticancer activity data be reconciled when discrepancies arise between cell line responses and xenograft models?

  • Methodological Answer : Discrepancies often stem from differences in tumor microenvironment , metabolic stability , or drug delivery efficiency . To analyze:
  • Perform pharmacokinetic studies (e.g., plasma half-life, bioavailability) to assess compound stability in vivo.
  • Use orthotopic xenografts (e.g., lung adenocarcinoma models) to mimic human tumor microenvironments better than subcutaneous models.
  • Validate target engagement via western blotting (e.g., NF-κB, caspase-3) in both models . For example, compound CBS-1 () showed consistent apoptosis induction in A549 cells and xenografts by suppressing IL-6 and NF-κB pathways, confirming mechanistic alignment across models.

Q. What approaches are used to elucidate structure-activity relationships (SAR) for pyrazolo[3,4-d]pyrimidine analogs targeting kinase inhibition?

  • Methodological Answer : SAR studies involve:
  • Systematic substitution : Varying substituents on the phenyl ring (e.g., electron-withdrawing fluoro groups) or pyrimidine core to modulate lipophilicity and hydrogen bonding.
  • Enzymatic assays : Test inhibition against kinases (e.g., EGFR, CDKs) using recombinant enzymes and ATP-competitive assays.
  • Molecular docking : Map interactions (e.g., π-π stacking with Phe residues, hydrogen bonds with hinge regions) using crystallographic kinase structures . For example, highlights fluorobenzamide derivatives with enhanced activity due to improved binding to hydrophobic kinase pockets.

Q. How can green chemistry principles be integrated into the synthesis of this compound to improve sustainability?

  • Methodological Answer : Replace traditional solvents (e.g., dichloromethane) with water or ethanol under ultrasonic irradiation to reduce toxicity and energy use. achieved 82–92% yields in water via ultrasonication for Knoevenagel condensations, avoiding prolonged heating. Microwave-assisted synthesis further reduces reaction times (minutes vs. hours) and energy consumption . Purification via column chromatography with biodegradable silica or solvent-free recrystallization also aligns with green chemistry goals.

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data between pyrazolo[3,4-d]pyrimidine derivatives in similar cancer cell lines?

  • Methodological Answer : Contradictions may arise from differences in cell line genetics (e.g., p53 status), assay conditions (e.g., serum concentration), or compound stability . Mitigation strategies:
  • Standardize assays using CLSI guidelines for cell viability (e.g., MTT/WST-1 protocols).
  • Validate results across multiple cell lines (e.g., A549, MCF-7) and replicate experiments ≥3 times.
  • Test compound stability in culture medium via LC-MS to rule out degradation artifacts . For instance, reported variable IC50 values across cell lines but confirmed consistency in apoptosis markers (caspase-3), suggesting mechanism-independent cytotoxicity factors.

Tables for Key Data

Example from (abridged):

CompoundSynthesis MethodYield (%)Melting Point (°C)Key NMR Shifts (δ, ppm)
7c Microwave85256–2577.0 (d, Ar-H), 7.5 (m, Ar-H)
9a Ultrasonication92278–2794.0 (s, OCH3), 6.0 (s, =CH)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.